4-(4-bromo-1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a butanoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
The primary target of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolic breakdown of alcohol in the liver, leading to changes in alcohol metabolism in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with butanoic acid derivatives. One common method includes the use of 4-bromo-1H-pyrazole and butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products include pyrazole oxides and carboxylic acid derivatives.
Reduction Reactions: Reduced products include dehalogenated pyrazole derivatives.
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is utilized in several scientific research fields:
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid.
4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: A structurally similar compound with a benzoic acid moiety instead of butanoic acid.
4-(4-bromo-1H-pyrazol-1-yl)butanamide: A related compound with an amide group instead of a carboxylic acid.
Uniqueness
This compound is unique due to its combination of a brominated pyrazole ring and a butanoic acid moiety. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNPXBZZYBXDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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